Home > Products > Screening Compounds P5061 > 3-Phenyl-2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]quinazolin-4-one
3-Phenyl-2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]quinazolin-4-one -

3-Phenyl-2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]quinazolin-4-one

Catalog Number: EVT-10933667
CAS Number:
Molecular Formula: C22H16N6OS
Molecular Weight: 412.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Phenyl-2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]quinazolin-4-one is a complex organic compound belonging to the quinazolinone family, which is known for its diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have been extensively studied for their pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities. The specific compound in question features a phenyl group and a tetrazole moiety, which may enhance its biological efficacy.

Source

The compound can be synthesized through various chemical pathways, often involving reactions with phenyl derivatives and tetrazole-based reagents. Research has indicated that quinazolinone derivatives exhibit significant biological activity, making them of interest in medicinal chemistry .

Classification

3-Phenyl-2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]quinazolin-4-one can be classified as:

  • Chemical Class: Quinazolinone derivatives
  • Functional Groups: Phenyl group, tetrazole group, and sulfonyl group
  • Biological Activity: Potential antimicrobial and anticancer properties
Synthesis Analysis

Methods

The synthesis of 3-Phenyl-2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]quinazolin-4-one typically involves multi-step reactions. One common method includes the condensation of 2-substituted benzo[1,3]oxazine derivatives with anthranilic acid to form quinazolinone structures.

Technical Details

  1. Starting Materials:
    • Anthranilic acid
    • Phenylisothiocyanate or related phenyl derivatives
    • Hydrazine hydrate for further functionalization
  2. Reaction Steps:
    • The initial formation of the quinazolinone scaffold can be achieved through thermal cyclization.
    • Subsequent reactions may involve alkylation or condensation with tetrazole derivatives to introduce the desired functional groups.
    • Characterization of the final compound is typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .
Molecular Structure Analysis

Structure

The molecular structure of 3-Phenyl-2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]quinazolin-4-one includes:

  • A quinazolinone core
  • A phenyl group at position 3
  • A sulfanylmethyl group linked to a phenyltetrazole at position 2

Data

The molecular formula can be represented as C18H16N4OSC_{18}H_{16}N_4OS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The compound's molecular weight is approximately 344.41 g/mol.

Chemical Reactions Analysis

Reactions

The compound can undergo several chemical reactions typical for quinazolinones:

  1. Nucleophilic Substitution: The sulfur atom in the sulfanylmethyl group can act as a nucleophile in reactions with electrophiles.
  2. Hydrolysis: Under acidic or basic conditions, hydrolysis may occur at the sulfur linkage.
  3. Reduction: The tetrazole ring may undergo reduction under certain conditions to yield different derivatives.

Technical Details

The reactivity of this compound can be influenced by the presence of the phenyl and tetrazole groups, which can stabilize or destabilize certain intermediates during reactions.

Mechanism of Action

Process

The mechanism of action for compounds like 3-Phenyl-2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]quinazolin-4-one often involves interaction with specific biological targets such as enzymes or receptors.

  1. Inhibition of Kinases: Quinazolinones have been shown to inhibit various tyrosine kinases, which are critical in cancer cell signaling pathways.
  2. Antimicrobial Activity: The compound may disrupt bacterial cell wall synthesis or function through its reactive groups.

Data

Studies have indicated that quinazolinone derivatives exhibit significant inhibitory activity against multiple kinases, suggesting potential applications in cancer therapy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Melting Point: Specific melting point data for this compound may vary based on purity but is generally within a range typical for quinazolinones.

Chemical Properties

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.
  • Stability: Stability may depend on environmental conditions such as pH and temperature.

Relevant analyses often include UV-visible spectroscopy to determine absorption characteristics and NMR spectroscopy for structural confirmation .

Applications

3-Phenyl-2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]quinazolin-4-one has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new anticancer agents or antibiotics.
  2. Biological Research: Studying enzyme inhibition mechanisms and cellular signaling pathways.
  3. Medicinal Chemistry: Further modifications can lead to more potent derivatives with enhanced selectivity and reduced side effects.
Rationale for Hybrid Pharmacophore Design: Quinazolinone-Tetrazole Synergy in 3-Phenyl-2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]quinazolin-4-one

Structural Motifs Derived from Bioactive Quinazolinone Scaffolds

The quinazolin-4-one nucleus represents a privileged structural motif in medicinal chemistry, extensively documented for its diverse pharmacological properties. This bicyclic heterocyclic system consists of fused benzene and pyrimidinone rings, providing a versatile platform for molecular design. The 3-phenyl-substituted quinazolin-4-one derivative forms the foundational core of the hybrid molecule 3-phenyl-2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]quinazolin-4-one, strategically incorporated to capitalize on the established bioactivity profile of this scaffold .

Naturally occurring quinazolinones demonstrate remarkable structural diversity and biological significance. Febrifugine exhibits potent antimalarial properties, while vasicinone serves as a bronchodilator, and tryptanthrin displays notable anti-inflammatory activity . The synthetic expansion of this scaffold has yielded numerous clinically significant agents, including the epidermal growth factor receptor (EGFR) inhibitors erlotinib and gefitinib, which revolutionized targeted cancer therapy. Additional pharmaceutical agents derived from quinazolinone include the vascular endothelial growth factor receptor (VEGFR) inhibitor cediranib and the phosphoinositide 3-kinases inhibitor idelalisib [9]. These therapeutic successes underscore the pharmacophoric versatility of the quinazolinone core in interacting with diverse biological targets, particularly protein kinases involved in signal transduction pathways critical to cancer proliferation and survival.

The structural attributes of the quinazolinone scaffold facilitate critical binding interactions with biological targets. The nitrogen atoms (N1 and N3) and carbonyl oxygen at position 4 serve as hydrogen bond acceptors, while the aromatic system enables π-π stacking interactions with protein residues. Molecular modifications at positions 2, 3, and 6-8 significantly influence target specificity and binding affinity. Specifically, 3-phenyl substitution enhances planarity and hydrophobic interactions within enzyme binding pockets, a feature strategically retained in the hybrid molecule under examination [9]. Recent investigations demonstrate that quinazolinone derivatives bearing appropriate substituents exhibit potent dual inhibitory activity against both EGFR and VEGFR-2 kinases, addressing compensatory angiogenic pathways that often undermine single-target therapies. Compounds incorporating 1,2,3-triazole and glycoside moieties tethered to the quinazolinone core have demonstrated exceptional cytotoxicity profiles against human cancer cell lines, with half-maximal inhibitory concentration (IC50) values ranging from 2.90 to 8.10 micromolar in colorectal carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) models [9].

Table 1: Structural Features and Biological Activities of Representative Quinazolinone Derivatives

Structural FeatureBiological ActivityMolecular TargetPotency Range (IC50)
3-Phenyl substitutionAnticancerEGFR/VEGFR-20.31–4.30 micromolar
Position 2 modificationTyrosine kinase inhibitionEGFRLow nanomolar range
6,7-Dimethoxy substitutionAntifungalFungal cytochrome P450Variable
Triazole conjugationCytotoxicMultiple kinases2.90–8.10 micromolar
Glycoside conjugationEnhanced cellular uptakeNot specifiedImproved potency 2–3 fold

The hybridization strategy capitalizes on these established structure-activity relationships by preserving the 3-phenylquinazolin-4-one pharmacophore while introducing additional structural elements to broaden target interactions and optimize pharmacokinetic properties. The biological relevance of the quinazolinone nucleus extends beyond oncology, encompassing antimicrobial, antiviral, and anti-inflammatory applications, further validating its selection as the foundation for this hybrid molecule [6].

Tetrazole Moiety as a Carboxylic Acid Bioisostere: Implications for Target Binding Affinity

The 1-phenyltetrazol-5-yl component in the hybrid structure functions as a strategic bioisosteric replacement for carboxylic acid functionality, addressing critical limitations associated with the ionizable carboxyl group while preserving its favorable binding characteristics. Tetrazoles are nitrogen-rich heterocycles featuring a five-membered ring structure with four nitrogen atoms, with the 1,5-disubstituted variant specifically incorporated in this hybrid molecule [6] [8].

The bioisosteric relationship between tetrazole and carboxylate groups arises from their comparable acidity (pKa ~4.5 for tetrazole versus ~4.2 for carboxylic acids) and nearly identical topological dimensions. Both functionalities present similar anion dipole moments (approximately 70 Debye) and charge distributions at physiological pH, enabling analogous ionic and hydrogen bonding interactions with biological targets [6]. This electronic mimicry allows the tetrazole ring to engage with basic amino acid residues (lysine, arginine, histidine) within enzyme active sites, replicating the critical binding interactions typically mediated by carboxylate groups. However, the tetrazole moiety offers distinct advantages over carboxylic acids, including markedly enhanced metabolic stability against enzymatic degradation and superior membrane permeability due to reduced hydrogen bonding capacity [6]. These properties translate to improved oral bioavailability and extended plasma half-life for tetrazole-containing pharmaceuticals.

The specific incorporation of the 1-phenyltetrazol-5-yl configuration in the hybrid molecule enhances the π-conjugation system, potentially facilitating π-π stacking interactions with aromatic residues in target proteins. Molecular docking analyses of structurally analogous tetrazoloquinazoline derivatives demonstrate the ability of the tetrazole ring to form multiple polar contacts with kinase ATP-binding sites, including hydrogen bonds with backbone amide groups and water-mediated interactions with catalytic residues [6]. The 1-phenyl substitution further extends the hydrophobic surface area, promoting van der Waals contacts with non-polar regions of the binding pocket.

Table 2: Comparative Analysis of Carboxylic Acid versus Tetrazole Bioisostere

PropertyCarboxylic AcidTetrazole BioisosterePharmacological Impact
pKa~4.2~4.5Similar ionization state at physiological pH
Hydrogen bonding capacity2 H-bond acceptors3–4 H-bond acceptorsEnhanced binding affinity
Metabolic susceptibilityHigh (glucuronidation)LowImproved metabolic stability
LipophilicityLow (logP reduced)ModerateEnhanced membrane permeability
Steric volume~23 ų~35 ųIncreased hydrophobic interactions
Electronic distributionLocalized negative chargeDelocalized negative chargeBroader interaction possibilities

In the context of kinase inhibition, which constitutes a primary therapeutic application for quinazolinone derivatives, the tetrazole moiety demonstrates particular utility. Tetrazole-containing compounds exhibit enhanced binding affinity for tyrosine kinases compared to their carboxylic acid counterparts, attributed to additional dipole-dipole interactions and superior charge delocalization within the ATP-binding pocket [6]. Research on tetrazolo[1,5-c]quinazoline-5-thione derivatives confirms significant anticancer activity against leukemia cell lines (CCRF-CEM, MOLT-4, HL60-TB), with the tetrazole component contributing to target engagement and cytotoxic potency [6].

Mechanistic Advantages of Sulfanylmethyl Linkers in Pharmacokinetic Optimization

The sulfanylmethyl (-SCH2-) linker bridging the quinazolinone and tetrazole pharmacophores serves as a critical structural element that profoundly influences the hybrid molecule's physicochemical properties and biological behavior. This methylene-thioether linkage represents a strategic design choice to optimize the molecule's pharmacokinetic profile while maintaining conformational flexibility necessary for simultaneous target engagement [5] [6].

The thioether linkage (-S-) within the -SCH2- spacer confers distinct advantages over conventional alkyl or ether linkers. Sulfur's moderate electronegativity (2.58 on Pauling scale) creates a weak dipole moment without introducing significant polarity, thereby enhancing membrane permeability. The covalent radius of sulfur (approximately 1.05 Å) provides sufficient bond length to span interaction sites while permitting rotational freedom around C-S bonds (rotation barrier ~2 kcal/mol). This conformational flexibility enables optimal spatial orientation of the quinazolinone and tetrazole pharmacophores for simultaneous binding interactions with target proteins [6].

The sulfanylmethyl linker significantly impacts the molecule's solubility profile. Thioethers exhibit greater hydrophilicity compared to methylene chains of equivalent length due to polarizability and hydrogen bond accepting capability. This enhanced solubility profile potentially improves aqueous dissolution rates, a critical factor in oral bioavailability. However, the linker's primary contribution to pharmacokinetic optimization manifests in metabolic stability. Unlike ester or amide linkages, the thioether bond demonstrates remarkable resistance to enzymatic hydrolysis by esterases, amidases, and proteases, thereby extending plasma half-life [6]. Sulfur oxidation represents a potential metabolic pathway, converting the thioether to sulfoxide or sulfone derivatives. While this metabolic transformation alters molecular polarity, it does not necessarily result in deactivation, as sulfoxide and sulfone metabolites may retain biological activity or exhibit modified target specificity.

Research on structurally analogous compounds featuring sulfanylmethyl linkers demonstrates their favorable pharmacokinetic properties. Tetrazolo[1,5-c]quinazoline-5-thione derivatives containing -SCH2- spacers exhibit enhanced cellular permeability compared to direct conjugated analogs, as evidenced by superior cytotoxicity profiles against various cancer cell lines [6]. The sulfanylmethyl linkage also facilitates efficient transport across biological membranes, as demonstrated by compounds bearing this linker exhibiting significant inhibition of bioluminescence in Photobacterium leiognathi Sh1, indicating effective bacterial cell penetration [6].

The methylene unit (-CH2-) adjacent to the sulfur atom further optimizes the spatial relationship between pharmacophores. This single-carbon spacer provides sufficient distance to minimize steric clashes between the quinazolinone and tetrazole moieties while maintaining electronic conjugation at manageable levels. Molecular modeling studies suggest that the -CH2S- linkage maintains an optimal inter-pharmacophore distance of approximately 5–7 Å, corresponding to the spatial separation frequently observed between functional binding sites in enzyme active pockets [6].

Properties

Product Name

3-Phenyl-2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]quinazolin-4-one

IUPAC Name

3-phenyl-2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]quinazolin-4-one

Molecular Formula

C22H16N6OS

Molecular Weight

412.5 g/mol

InChI

InChI=1S/C22H16N6OS/c29-21-18-13-7-8-14-19(18)23-20(27(21)16-9-3-1-4-10-16)15-30-22-24-25-26-28(22)17-11-5-2-6-12-17/h1-14H,15H2

InChI Key

BRVNFKRJKTZECL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CSC4=NN=NN4C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.